Welcome to the BenchChem Online Store!
molecular formula C18H19NO5 B8591723 2-[3-(3,4-Dimethoxyphenyl)propanamido]benzoic acid

2-[3-(3,4-Dimethoxyphenyl)propanamido]benzoic acid

Cat. No. B8591723
M. Wt: 329.3 g/mol
InChI Key: NBAMCRSJCGXQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765812B2

Procedure details

Palladium on carbon (5%, 50 mg) was added to a solution of (E)-2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid (tranilast) (0.50 g, 1.5 mmol) in THF (9.0 mL), EtOH (1.0 mL) and AcOH (1 drop). The suspension was stirred under an atmosphere of hydrogen for 16 h and filtered. The filtrate was concentrated under reduced pressure and the crude product was recrystallised from EtOAc/petrol to give 2-[[3-(3,4-dimethoxyphenyl)-1-oxopropyl]amino]benzoic acid (0.39 g, 77%) as a colourless crystalline solid; mp 137° C., lit. [24] 136-137.5° C.; δH (500 MHz, DMSO-d6) 2.68 (t, J=7.5 Hz, 2H, CH2CO), 2.87 (t, J=7.5 Hz, 2H, CH2Ar), 3.68 (s, 3H, OCH3), 3.70 (5, 3H, OCH3), 6.74 (d, J5′,6′=8.2 Hz, 1H, H6′), 6.82 (d, J5′,6′=8.2 Hz, 1H, H5′), 6.86 (s, 1H, H2′), 7.12 (t, J3,4=J4,5=8.0 Hz, 1H, H4), 7.57 (t, J4,5=J5,6=8.0 Hz, 1H, H5), 7.95 (d, J3,4=8.0 Hz, 1H, H3), 8.47 (d, J5,6=8.0 Hz, 1H, H6), 11.11 (s, 1H, NH), 13.57 (br s, 1H, CO2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](/[CH:11]=[CH:12]/[C:13]([NH:15][C:16]2[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=2[C:18]([OH:20])=[O:19])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]>[Pd].C1COCC1.CCO.CC(O)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]([NH:15][C:16]2[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=2[C:18]([OH:20])=[O:19])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)/C=C/C(=O)NC1=C(C(=O)O)C=CC=C1
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred under an atmosphere of hydrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallised from EtOAc/petrol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCC(=O)NC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.